molecular formula C14H24O7 B14379633 Triethyl 4-methoxybutane-1,2,2-tricarboxylate CAS No. 88067-02-1

Triethyl 4-methoxybutane-1,2,2-tricarboxylate

Cat. No.: B14379633
CAS No.: 88067-02-1
M. Wt: 304.34 g/mol
InChI Key: OZAVATRXDUVEED-UHFFFAOYSA-N
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Description

Triethyl 4-methoxybutane-1,2,2-tricarboxylate is an organic compound with the molecular formula C14H24O7 It is a triester derived from 4-methoxybutane-1,2,2-tricarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 4-methoxybutane-1,2,2-tricarboxylate typically involves the esterification of 4-methoxybutane-1,2,2-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors may be used to enhance the efficiency of the esterification process. The use of advanced purification techniques such as chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-methoxybutane-1,2,2-tricarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted esters from nucleophilic substitution.

Scientific Research Applications

Triethyl 4-methoxybutane-1,2,2-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Triethyl 4-methoxybutane-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes and receptors in biological systems. The methoxy group can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Triethyl butane-1,2,4-tricarboxylate: Similar structure but different substitution pattern.

    Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Contains a triazine ring instead of a butane backbone.

Uniqueness

Triethyl 4-methoxybutane-1,2,2-tricarboxylate is unique due to the presence of the methoxy group at the 4-position, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.

Properties

CAS No.

88067-02-1

Molecular Formula

C14H24O7

Molecular Weight

304.34 g/mol

IUPAC Name

triethyl 4-methoxybutane-1,2,2-tricarboxylate

InChI

InChI=1S/C14H24O7/c1-5-19-11(15)10-14(8-9-18-4,12(16)20-6-2)13(17)21-7-3/h5-10H2,1-4H3

InChI Key

OZAVATRXDUVEED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CCOC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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